3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound belonging to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a nitrogen atom and an oxygen atom in a six-membered ring. The specific structure of this compound includes a chromene backbone fused with an oxazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylation conditions . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of catalysts and reagents is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine Derivatives: Compounds with similar oxazine rings but different substituents.
Chromene Derivatives: Compounds with a chromene backbone but lacking the oxazine ring.
Uniqueness
The uniqueness of 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one lies in its fused chromene-oxazine structure, which imparts specific chemical and biological properties not found in other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO3/c1-12-6-13(2)8-18(7-12)23-10-17-9-19-14(3)15(4)22(24)26-21(19)16(5)20(17)25-11-23/h6-9H,10-11H2,1-5H3 |
InChI Key |
RNFLQJKPKMUVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C(=C4C)C)C |
Origin of Product |
United States |
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